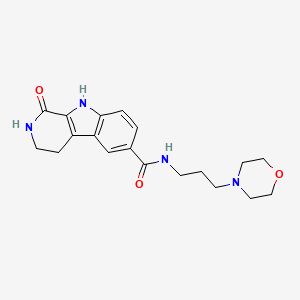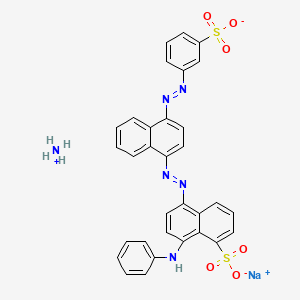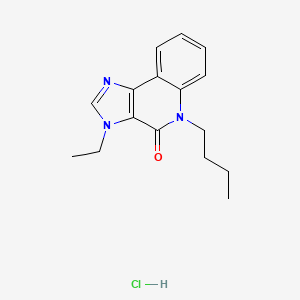
2,2'-((Dimethylgermylene)dithio)bis(ethylamine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-((Dimethylgermylene)dithio)bis(ethylamine) is an organogermanium compound characterized by the presence of germanium, sulfur, and nitrogen atoms within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((Dimethylgermylene)dithio)bis(ethylamine) typically involves the reaction of dimethylgermanium dichloride with ethylamine in the presence of a sulfur source. The reaction conditions often include:
Solvent: Anhydrous solvents such as tetrahydrofuran or toluene.
Temperature: Reactions are generally carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-((Dimethylgermylene)dithio)bis(ethylamine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium species.
Substitution: The ethylamine groups can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Germanium dioxide.
Reduction: Dimethylgermanium hydrides.
Substitution: Various substituted germanium amines.
Applications De Recherche Scientifique
2,2’-((Dimethylgermylene)dithio)bis(ethylamine) has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 2,2’-((Dimethylgermylene)dithio)bis(ethylamine) involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of redox states and the formation of reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-dithio-bis(ethylamine): Similar structure but lacks the germanium atom.
Dimethylgermanium dichloride: Precursor used in the synthesis of the compound.
Ethylamine: Basic building block in the synthesis.
Uniqueness
2,2’-((Dimethylgermylene)dithio)bis(ethylamine) is unique due to the presence of germanium, which imparts distinct chemical properties and potential applications not observed in similar compounds. The combination of germanium with sulfur and nitrogen atoms enhances its reactivity and versatility in various chemical reactions.
Propriétés
Numéro CAS |
91485-88-0 |
|---|---|
Formule moléculaire |
C6H18GeN2S2 |
Poids moléculaire |
255.0 g/mol |
Nom IUPAC |
2-[2-aminoethylsulfanyl(dimethyl)germyl]sulfanylethanamine |
InChI |
InChI=1S/C6H18GeN2S2/c1-7(2,10-5-3-8)11-6-4-9/h3-6,8-9H2,1-2H3 |
Clé InChI |
MBBWBBMSJRKZJP-UHFFFAOYSA-N |
SMILES canonique |
C[Ge](C)(SCCN)SCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


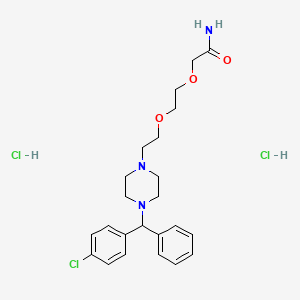
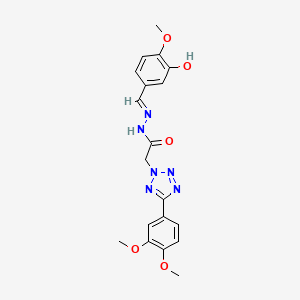
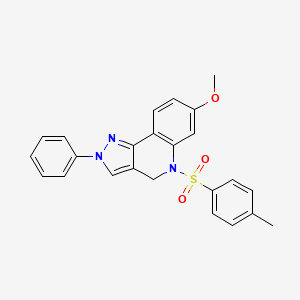
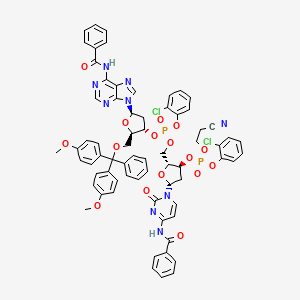
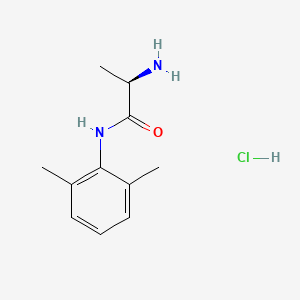
![[(3S,3aR,6S,6aS)-3-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762109.png)

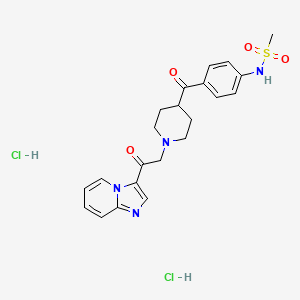
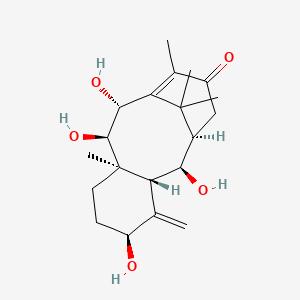
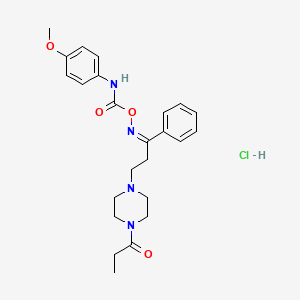
![oxalic acid;1-[3-[(5-phenyl-1H-pyrazol-3-yl)oxy]propyl]piperidine](/img/structure/B12762159.png)
